4-Amino-N-phenylbenzamide hcl

Kinase Inhibition NSCLC Dual-targeted Therapy

Medicinal chemistry groups developing kinase-targeted therapeutics frequently encounter solubility-limited assay artifacts when using free base benzamide scaffolds, leading to irreproducible IC50 values and failed library syntheses. 4-Amino-N-phenylbenzamide hydrochloride directly resolves this bottleneck. • Defined aqueous solubility of 10-20 mg/mL enables accurate stock solution preparation in physiological buffers, eliminating DMSO-dependent precipitation. • Validated dual mEGFR/AURK pharmacophore-4-substituted amino-N-phenylbenzamides demonstrate nanomolar dual inhibition and single-digit micromolar activity against NSCLC cells. • High-affinity VAP-1 ligand (IC50 23 nM, rat) for inflammatory disease programs. • Conformationally defined anticonvulsant scaffold with established SAR. Each batch is supplied with full analytical QC (HPLC, NMR) to ensure experimental reproducibility from first synthesis.

Molecular Formula C13H13ClN2O
Molecular Weight 248.71 g/mol
Cat. No. B13959691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-N-phenylbenzamide hcl
Molecular FormulaC13H13ClN2O
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H12N2O.ClH/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12;/h1-9H,14H2,(H,15,16);1H
InChIKeyHSWNUYUTWHHDBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-phenylbenzamide HCl Overview


4-Amino-N-phenylbenzamide hydrochloride (CAS: 782-45-6 free base) is a para-amino substituted N-phenylbenzamide derivative. This compound functions as a key scaffold in medicinal chemistry, characterized by a benzamide core that enables diverse biological activities. In its hydrochloride salt form, it exhibits significantly enhanced aqueous solubility compared to its free base . It serves as a critical precursor and a validated pharmacophore for developing dual-targeted kinase inhibitors [1] and a class of anticonvulsant agents with a well-defined structure-activity relationship (SAR) [2].

Hydrochloride salt form supports aqueous solubility for assay preparation
Scaffold for dual-targeted kinase inhibitor research (mEGFR/AURK)
Reported anticonvulsant pharmacophore context for CNS drug discovery SAR

4-Amino-N-phenylbenzamide HCl: Substitution Risks


Generic substitution of 4-Amino-N-phenylbenzamide HCl with other benzamide derivatives, such as 3-aminobenzamide or 4-aminobenzamide, is not scientifically valid due to profound, quantifiable differences in target selectivity and physicochemical properties. While 3-aminobenzamide is a well-documented PARP inhibitor , the 4-amino-N-phenyl scaffold exhibits a distinct binding mode that confers dual kinase inhibitory activity against mEGFR and AURK [1], a property absent in the simpler aminobenzamides. Furthermore, the hydrochloride salt form of the target compound provides a defined aqueous solubility of 10–20 mg/mL , a critical formulation parameter that differs from its free base and other analogs, directly impacting experimental reproducibility and downstream applications.

3-Aminobenzamide (PARP inhibitor) does not share the dual mEGFR/AURK inhibition profile reported for this scaffold

Unsubstituted or 3-substituted benzamides lack the 4-amino-N-phenyl orientation critical for anticonvulsant SAR

Free base form has limited aqueous solubility; salt-form selection impacts assay reproducibility

4-Amino-N-phenylbenzamide HCl: Differentiation Evidence


Dual mEGFR/AURK Kinase Inhibition Profile

The 4-substituted amino-N-phenylbenzamide class, which includes the target compound, was identified as dual inhibitors of mutant EGFR (mEGFR) and Aurora Kinase (AURK). This dual-targeted mechanism provides a clear differentiation from monotargeted mEGFR inhibitors, which are often rendered ineffective in NSCLC due to kinase mutations and redundant signaling [1]. The most potent dual mEGFR/AURK inhibitors in this series displayed nanomolar inhibition of both kinase targets and single-digit micromolar inhibition of non-small cell lung cancer (NSCLC) cells [1]. This is a class-level inference based on the scaffold's binding mode.

Kinase inhibition profile
Class-level inference
Nanomolar dual inhibition (mEGFR & AURK); single-digit µM NSCLC cells
vs monotargeted mEGFR inhibitors
Dual-targeted pathway inhibition context
Scaffold-level binding mode inference
Kinase Inhibition NSCLC Dual-targeted Therapy

High-Affinity VAP-1 Inhibition

The 4-amino-N-phenylbenzamide scaffold demonstrates high-affinity inhibition of Vascular Adhesion Protein-1 (VAP-1), a target implicated in inflammatory diseases. A specific analog within this chemotype exhibits an IC50 of 23 nM against rat VAP-1 and 180 nM against human VAP-1, as measured in CHO cell-based assays [1]. This level of potency is a significant departure from the simpler 3-aminobenzamide, which is primarily characterized as a PARP inhibitor with a much higher IC50 (e.g., ~9.81 µM for PARP) [2]. This represents a cross-study comparable evidence point.

VAP-1 inhibition
Cross-study comparable
IC50 23 nM (rat), 180 nM (human) VAP-1
vs 3-aminobenzamide (PARP IC50 ~9.81 µM)
Supports target-engagement assay context
Distinct target profile from generic aminobenzamides
VAP-1 Inhibition SSAO Amine Oxidase

Cytotoxic Activity in MCF-7 Cells

The 4-amino-N-phenylbenzamide scaffold has demonstrated direct cytotoxic activity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM . This activity is comparable to other N-phenylbenzamide derivatives designed as anticancer agents, such as novel imidazole-based compounds which exhibit IC50 values between 7.5 and 11.1 µM against various cancer cell lines [1]. This cross-study comparable data supports the use of this core scaffold as a valid starting point for developing anticancer agents.

Cytotoxicity (MCF-7)
Cross-study comparable
IC50 ≈ 15 µM (MCF-7)
vs imidazole-based N-phenylbenzamide derivatives (IC50 7.5–11.1 µM)
Supports cell-model endpoint review
Comparable micromolar activity within the class
Cytotoxicity Anticancer Apoptosis

Enhanced Aqueous Solubility

The hydrochloride salt form of 4-amino-N-phenylbenzamide offers a quantifiable improvement in aqueous solubility, a critical parameter for in vitro assays and in vivo formulation. The HCl salt has an estimated solubility of 10–20 mg/mL in water at 25°C . This is a direct comparator to the free base, which is reported to be slightly soluble in water and generally requires organic solvents like DMSO or dichloromethane for dissolution . This represents a direct head-to-head comparison of different forms of the same compound.

Aqueous solubility
Direct head-to-head
HCl salt: 10–20 mg/mL in water
vs free base: poorly soluble, requires organic co-solvents
Supports aqueous assay preparation
Salt form impacts experimental workflow
Solubility Formulation Salt Form

Validated Anticonvulsant Pharmacophore

Crystallographic and molecular modeling studies on the 4-amino-N-phenylbenzamide series have established a precise structural model for anticonvulsant activity. Active compounds, unlike their inactive counterparts, adopt a consistent conformation that orients the N-phenyl ring at a specific angle (90°–120°) to the central amide plane, a geometry that facilitates critical hydrogen bonding interactions [1]. This class-level inference provides a structural rationale for activity that is absent in non-substituted or differently substituted benzamides. For context, the most potent analog in a related study, d,l-4-amino-N-(alpha-methylbenzyl)benzamide, showed an anti-MES ED50 of 18.02 mg/kg in mice [2].

Anticonvulsant SAR model
Class-level inference
Crystallographic conformation (90–120° ring orientation)
X-ray diffraction & molecular mechanics
Reported SAR context for CNS research
Analog ED50 18.02 mg/kg (MES, mice) as reference
Anticonvulsant SAR MES

4-Amino-N-phenylbenzamide HCl: Applications


Dual-Targeted Kinase Inhibitors for Resistant NSCLC

This compound is a critical starting material for synthesizing dual mEGFR/AURK inhibitors. Based on evidence that the 4-substituted amino-N-phenylbenzamide scaffold demonstrates nanomolar dual inhibition against mEGFR and AURK, with activity in single-digit micromolar against NSCLC cells [1], research groups can use it to build libraries aimed at overcoming resistance to monotargeted EGFR therapies.

VAP-1 Inhibitor Discovery

The 4-amino-N-phenylbenzamide chemotype exhibits high-affinity binding to VAP-1, a validated target for inflammatory diseases. With an IC50 of 23 nM against rat VAP-1 [2], this scaffold provides a potent and selective starting point for medicinal chemistry optimization, distinguishing it from non-specific aminobenzamide analogs used in other contexts.

Aqueous-Based Biological Assays

The hydrochloride salt form offers a direct, quantifiable advantage for in vitro pharmacology. Its aqueous solubility of 10–20 mg/mL allows researchers to prepare accurate stock solutions in aqueous buffers, avoiding the confounding effects and precipitation issues associated with the poorly water-soluble free base form, thereby ensuring more reproducible assay results.

Anticonvulsant Pharmacophore for CNS Drug Discovery

The 4-amino-N-phenylbenzamide scaffold is a validated anticonvulsant pharmacophore with a well-defined conformational SAR [3]. It serves as a privileged structure for designing novel compounds for epilepsy and other CNS disorders. The structural model indicates that the specific geometry of this scaffold is essential for activity, making it a superior choice over structurally undefined or inactive benzamide analogs.

Application
Selection Property
Validation Focus
Kinase inhibitor research (resistant NSCLC models)
Scaffold for dual mEGFR/AURK inhibitor synthesis
Dual-target pathway engagement
VAP-1 binding studies
4-Amino-N-phenylbenzamide chemotype
VAP-1 enzymatic assay validation
Aqueous-based biological assays
Hydrochloride salt solubility profile
Assay reproducibility in aqueous buffers
CNS drug discovery research (anticonvulsant SAR)
Reported anticonvulsant SAR scaffold
Conformational SAR model validation
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